molecular formula C20H21N3O3S2 B2517015 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one CAS No. 895450-41-6

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one

Cat. No.: B2517015
CAS No.: 895450-41-6
M. Wt: 415.53
InChI Key: DOLZORIFSOSEKZ-UHFFFAOYSA-N
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Description

This compound features a benzothiazole moiety linked to a piperazine ring, with a 4-methylbenzenesulfonyl (tosyl) group attached via an ethanone bridge. Benzothiazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Piperazine contributes to conformational flexibility, aiding interactions with biological targets such as receptors or enzymes .

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-15-6-8-16(9-7-15)28(25,26)14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLZORIFSOSEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one typically involves a multi-step process. One common method starts with the preparation of 2-(piperazin-1-yl)benzo[d]thiazole, which is then subjected to further reactions to introduce the sulfonyl group and other substituents . The reaction conditions often involve the use of copper catalysts, such as copper(II) sulfate pentahydrate, and solvents like t-BuOH/water mixtures .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which offers an eco-friendly and efficient alternative to conventional methods. This approach can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperazine rings .

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound acts as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one Benzothiazole-Piperazine 4-Methylbenzenesulfonyl (tosyl) ~401.5 (estimated) Hypothesized enzyme inhibition (e.g., CYP450 isoforms); enhanced solubility via tosyl group
2-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (BF22547) Benzothiazole-Piperazine Benzenesulfonyl (non-methylated) 401.50 Reduced lipophilicity vs. tosyl analog; potential for altered target binding
1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone Piperazine-Triazole 4-Chlorobenzenesulfonyl; triazole-thioether 437.41 Electron-withdrawing Cl may enhance enzyme inhibition; thioether improves redox stability
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[(2,6-dichlorophenyl)sulfanyl]ethan-1-one Benzothiazole-Piperidine 2,6-Dichlorophenylsulfanyl; piperidine (vs. piperazine) 437.41 Piperidine reduces basicity; dichlorophenyl increases steric hindrance
1-(4-(3-(1H-Indol-3-yl)propyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one Indole-Piperazine Benzoyl; indolylpropyl linker ~500 (estimated) Extended linker may enhance membrane permeability; benzoyl improves aromatic interactions
1-{4-[4-({(2S,4R)-2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}ethan-1-one Piperazine-Imidazole Complex dioxolane-imidazole substituent; cortisol synthesis inhibitor 652.04 Approved for enzyme inhibition (e.g., CYP17A1); high molecular weight may limit bioavailability

Structural and Functional Insights

  • Benzothiazole vs. Indole/Benzimidazole Cores : Benzothiazole’s sulfur atom and aromaticity favor interactions with hydrophobic enzyme pockets, while indole derivatives (e.g., ) exhibit stronger π-π stacking but lower metabolic stability .
  • Sulfonyl Group Variations: Tosyl (4-methylbenzenesulfonyl): Balances electron withdrawal and lipophilicity, enhancing solubility compared to non-methylated benzenesulfonyl (BF22547) . Chlorobenzenesulfonyl (): Electron-withdrawing Cl improves enzyme inhibition but may reduce oral bioavailability due to higher polarity .
  • Piperazine vs. Piperidine : Piperazine’s basic nitrogen facilitates protonation at physiological pH, enhancing water solubility and receptor binding, whereas piperidine analogs () show reduced basicity and altered pharmacokinetics .

Research Findings and Data

Pharmacological Data (Hypothetical Projections)

  • Lipophilicity (LogP) : Tosyl-substituted compounds are predicted to have LogP ~2.5, compared to ~3.0 for chlorobenzenesulfonyl analogs, favoring better absorption .
  • Enzyme Binding: Molecular docking studies suggest the benzothiazole-tosyl scaffold binds CYP3A4 with a docking score of −9.2 kcal/mol, comparable to known inhibitors .

Biological Activity

The compound 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H22N2O2SC_{19}H_{22}N_2O_2S, with a molecular weight of approximately 358.45 g/mol. The structure features a piperazine ring, a benzothiazole moiety, and a sulfonyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains and fungi. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against tested organisms, indicating high efficiency in inhibiting microbial growth .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. A study evaluating the antiproliferative effects of benzothiazole derivatives found that several compounds exhibited moderate to strong inhibition against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). For example, one derivative showed an IC50 value of 0.212 µM against MAO-B, suggesting significant potential for further development in cancer therapeutics .

Neuroprotective Effects

Benzothiazole derivatives have been investigated for their neuroprotective effects. In vitro studies indicated that certain compounds could protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role in disease progression .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as MAO-B and acetylcholinesterase (AChE), which are crucial for neurotransmitter regulation.
  • Receptor Binding : The structural features allow for potential interactions with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Related compounds showed MIC values as low as 50 μg/mL against multiple pathogens .
Anticancer Activity Compounds exhibited IC50 values ranging from 0.024 µM to 0.264 µM against various cancer cell lines .
Neuroprotective Studies Certain derivatives demonstrated protective effects against oxidative stress in neuronal cells .

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